Cas no 2137917-19-0 (1H-Imidazole, 1-[[3-fluoro-5-(2-propen-1-yl)phenyl]methyl]-)
![1H-Imidazole, 1-[[3-fluoro-5-(2-propen-1-yl)phenyl]methyl]- structure](https://ja.kuujia.com/scimg/cas/2137917-19-0x500.png)
1H-Imidazole, 1-[[3-fluoro-5-(2-propen-1-yl)phenyl]methyl]- 化学的及び物理的性質
名前と識別子
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- 1H-Imidazole, 1-[[3-fluoro-5-(2-propen-1-yl)phenyl]methyl]-
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- インチ: 1S/C13H13FN2/c1-2-3-11-6-12(8-13(14)7-11)9-16-5-4-15-10-16/h2,4-8,10H,1,3,9H2
- InChIKey: LODAXUNNBAKCLP-UHFFFAOYSA-N
- ほほえんだ: C1N(CC2=CC(CC=C)=CC(F)=C2)C=CN=1
1H-Imidazole, 1-[[3-fluoro-5-(2-propen-1-yl)phenyl]methyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-698532-0.5g |
1-{[3-fluoro-5-(prop-2-en-1-yl)phenyl]methyl}-1H-imidazole |
2137917-19-0 | 95.0% | 0.5g |
$1866.0 | 2025-03-12 | |
Enamine | EN300-698532-1.0g |
1-{[3-fluoro-5-(prop-2-en-1-yl)phenyl]methyl}-1H-imidazole |
2137917-19-0 | 95.0% | 1.0g |
$1944.0 | 2025-03-12 | |
Enamine | EN300-698532-10.0g |
1-{[3-fluoro-5-(prop-2-en-1-yl)phenyl]methyl}-1H-imidazole |
2137917-19-0 | 95.0% | 10.0g |
$8357.0 | 2025-03-12 | |
Enamine | EN300-698532-5.0g |
1-{[3-fluoro-5-(prop-2-en-1-yl)phenyl]methyl}-1H-imidazole |
2137917-19-0 | 95.0% | 5.0g |
$5635.0 | 2025-03-12 | |
Enamine | EN300-698532-0.05g |
1-{[3-fluoro-5-(prop-2-en-1-yl)phenyl]methyl}-1H-imidazole |
2137917-19-0 | 95.0% | 0.05g |
$1632.0 | 2025-03-12 | |
Enamine | EN300-698532-2.5g |
1-{[3-fluoro-5-(prop-2-en-1-yl)phenyl]methyl}-1H-imidazole |
2137917-19-0 | 95.0% | 2.5g |
$3809.0 | 2025-03-12 | |
Enamine | EN300-698532-0.1g |
1-{[3-fluoro-5-(prop-2-en-1-yl)phenyl]methyl}-1H-imidazole |
2137917-19-0 | 95.0% | 0.1g |
$1711.0 | 2025-03-12 | |
Enamine | EN300-698532-0.25g |
1-{[3-fluoro-5-(prop-2-en-1-yl)phenyl]methyl}-1H-imidazole |
2137917-19-0 | 95.0% | 0.25g |
$1789.0 | 2025-03-12 |
1H-Imidazole, 1-[[3-fluoro-5-(2-propen-1-yl)phenyl]methyl]- 関連文献
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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8. Book reviews
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
1H-Imidazole, 1-[[3-fluoro-5-(2-propen-1-yl)phenyl]methyl]-に関する追加情報
1H-Imidazole, 1-[[3-fluoro-5-(2-propen-1-yl)phenyl]methyl]-: A Comprehensive Overview
The compound 1H-Imidazole, 1-[[3-fluoro-5-(2-propen-1-yl)phenyl]methyl]-, with CAS No: 2137917-19-0, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the imidazole family, a class of heterocyclic compounds known for their versatile applications in drug design and materials science.
The structure of this compound is characterized by a central imidazole ring, which is fused with a substituted phenyl group at the 1-position. The phenyl group is further substituted with a fluoro atom at the 3-position and an allyl group (2-propen-1-yl) at the 5-position. This unique substitution pattern imparts distinct electronic and steric properties to the molecule, making it a valuable substrate for further chemical modifications.
Recent studies have highlighted the potential of imidazole derivatives in drug discovery, particularly in targeting various disease states such as cancer, inflammation, and neurodegenerative disorders. The presence of electron-withdrawing groups like fluorine and electron-donating groups like allyl in this compound creates a balance of electronic effects that can be exploited for designing bioactive molecules.
In terms of synthesis, imidazoles are typically prepared via the Paal-Knorr synthesis or through cyclization reactions involving β-diketones and ammonia derivatives. For this specific compound, the synthesis involves a multi-step process that includes nucleophilic aromatic substitution and subsequent cyclization to form the imidazole ring system.
The application of this compound extends beyond pharmaceuticals; it has also been explored in materials science for its potential as a building block in constructing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms in the imidazole ring can act as coordinating sites, enabling interactions with metal ions to form stable structures with unique properties.
From an environmental standpoint, understanding the fate and behavior of this compound in natural systems is crucial for assessing its safety and sustainability. Recent research has focused on evaluating its biodegradation pathways under aerobic and anaerobic conditions, as well as its potential impact on aquatic ecosystems.
In conclusion, 1H-Imidazole, 1-[[3-fluoro-5-(2-propen-1-yl)phenyl]methyl]- stands out as a versatile molecule with promising applications across multiple disciplines. Its structure offers a platform for further chemical innovation, while its functional groups provide opportunities for tuning its properties to meet specific requirements in drug design and materials development.
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